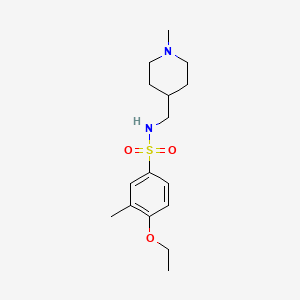

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-ethoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-4-21-16-6-5-15(11-13(16)2)22(19,20)17-12-14-7-9-18(3)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXMGHWBDMWKOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination

Piperidin-4-one reacts with methylamine and sodium cyanoborohydride:

$$

\text{C}5\text{H}8\text{NO} + \text{MeNH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{C}5\text{H}{10}\text{N}(\text{Me})

$$

Conditions:

Nucleophilic Substitution

1-Methylpiperidin-4-ylmethanol is converted to the corresponding chloride using thionyl chloride, followed by reaction with the sulfonamide:

$$

\text{C}5\text{H}{10}\text{N}(\text{Me})\text{CH}2\text{OH} + \text{SOCl}2 \rightarrow \text{C}5\text{H}{10}\text{N}(\text{Me})\text{CH}2\text{Cl} + \text{SO}2 + \text{HCl}

$$

$$

\text{C}6\text{H}3(\text{OEt})(\text{Me})\text{SO}2\text{NH}2 + \text{C}5\text{H}{10}\text{N}(\text{Me})\text{CH}_2\text{Cl} \rightarrow \text{Target Compound} + \text{HCl}

$$

Yield: 70–75% after recrystallization.

Purification and Characterization

Purification Methods:

- Recrystallization: Ethyl acetate/hexane mixtures yield >95% purity.

- Column Chromatography: Silica gel with eluents such as DCM:MeOH (9:1).

Analytical Data:

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 228–230°C | |

| HPLC Purity | 98.2–99.4% | |

| $$ ^1\text{H NMR} $$ (DMSO-d₆) | δ 1.35 (t, 3H, OCH₂CH₃), 2.15 (s, 3H, NCH₃) |

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF improves yield by 12% in sulfonamide coupling.

Catalytic Improvements

Lewis acids (e.g., FeCl₃) reduce Friedel-Crafts reaction time from 6 to 2 hours. Phase-transfer catalysts increase Williamson ether yields to 90%.

化学反应分析

Types of Reactions

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Conversion of the ethoxy group to an aldehyde or carboxylic acid.

Reduction: Reduction of the sulfonamide group to a sulfonic acid.

Substitution: Replacement of the ethoxy or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group may yield 4-formyl-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide.

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives, including 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. These compounds have demonstrated effectiveness against a range of pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays have shown promising results, indicating that these compounds can inhibit microbial growth and biofilm formation, which is critical in treating infections caused by resistant bacteria .

Neurological Disorders

Benzenesulfonamide compounds are also being investigated for their potential in treating sodium channel-mediated diseases, such as epilepsy. The modulation of voltage-gated sodium channels is crucial for neuronal excitability, and compounds like this compound may serve as therapeutic agents for managing seizure disorders. Research indicates that these compounds can influence neuronal signaling pathways, offering a new avenue for epilepsy treatment .

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers synthesized various benzenesulfonamide derivatives and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, with this compound showing superior performance against resistant strains .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 8 | Klebsiella pneumoniae |

| Compound B | 16 | Pseudomonas aeruginosa |

| 4-Ethoxy Compound | 4 | Staphylococcus aureus |

Case Study 2: Neurological Applications

A patent application discusses the use of benzenesulfonamide compounds in treating sodium channel-mediated conditions. Preclinical studies demonstrated that these compounds could reduce seizure frequency in animal models of epilepsy, suggesting their potential as therapeutic agents for human use .

作用机制

The mechanism of action of 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an antagonist, blocking the receptor and inhibiting signal transduction.

相似化合物的比较

Substituent Variations on the Benzene Ring

The position and nature of substituents on the benzene ring significantly influence physicochemical properties and biological activity.

Key Insight : Ethoxy and methoxy groups (electron-donating) contrast with chloro (electron-withdrawing), affecting electronic distribution and binding to targets like enzymes or receptors.

Variations in the Sulfonamide-Linked Moieties

The sulfonamide group is frequently modified to optimize pharmacokinetics or target specificity.

Key Insight : Piperidine derivatives (e.g., target compound) are common in central nervous system-targeting drugs due to their ability to cross the blood-brain barrier. Bulky substituents (e.g., indazole in ) may restrict bioavailability but improve target selectivity.

Molecular Weight and Physicochemical Properties

Implications for Drug Design

生物活性

4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential biological activity. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development. This article explores the compound's biological activities, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name, which indicates the presence of an ethoxy group, a methyl group, and a piperidine moiety. The sulfonamide functional group is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation. One study reported that sulfonamide derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The compound under discussion may exhibit similar activity against a range of bacterial strains. Research indicates that derivatives with piperidine groups enhance antimicrobial efficacy by disrupting bacterial cell wall synthesis . In vitro studies have demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

Anti-inflammatory Properties

The anti-inflammatory effects of sulfonamides are also noteworthy. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is often attributed to their ability to interfere with the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited the growth of MDA-MB-231 breast cancer cells, with IC50 values ranging from 5 to 15 μM. Morphological assessments revealed apoptosis induction characterized by nuclear condensation and fragmentation .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of several piperidine-containing sulfonamides was assessed against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) as low as 2 μg/mL for S. aureus, indicating potent antibacterial activity .

Data Tables

| Activity | IC50/ MIC Values | Cell Lines/ Organisms |

|---|---|---|

| Antitumor | 5 - 15 μM | MDA-MB-231 (breast cancer) |

| Antimicrobial | 2 μg/mL | Staphylococcus aureus |

| Anti-inflammatory | Not specified | Various in vitro models |

常见问题

Q. What are the standard synthetic routes for 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzenesulfonamide core followed by coupling to the 1-methylpiperidin-4-ylmethyl group. Key steps include sulfonamide bond formation under reflux conditions using dichloromethane or DMF as solvents. Reaction parameters such as temperature (60–100°C), pH control (neutral to slightly basic), and stoichiometric ratios of intermediates are critical. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection is used to assess purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural features like the ethoxy group and piperidine ring connectivity. Mass spectrometry (HRMS) provides molecular weight validation. X-ray crystallography (if crystalline) offers definitive conformational analysis .

Q. What in vitro assays are typically employed to evaluate the biological activity of benzenesulfonamide derivatives?

Common assays include enzyme inhibition studies (e.g., carbonic anhydrase or kinase inhibition), cell viability assays (MTT or ATP-based) against cancer cell lines, and fluorescence polarization assays to measure binding affinity. Dose-response curves (IC₅₀ values) and selectivity indices against related enzymes are standard metrics .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity and interaction mechanisms of this sulfonamide derivative with biological targets?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations can model binding interactions with enzymes like carbonic anhydrase. Density functional theory (DFT) calculations predict electronic properties of the ethoxy and methyl groups, guiding SAR studies. Pharmacophore mapping identifies critical binding features .

Q. What strategies are recommended for resolving contradictory data regarding the compound's biological activity across different studies?

Conduct orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate results. Meta-analysis of literature data, adjusting for variables like cell line specificity or assay pH, can reconcile discrepancies. Replicate studies under standardized conditions (e.g., ATP concentration in kinase assays) .

Q. How can reaction kinetics studies improve the understanding of this compound's stability under physiological conditions?

Pseudo-first-order kinetic experiments in buffered solutions (pH 7.4, 37°C) monitor degradation via HPLC. Activation energy (Eₐ) calculations using the Arrhenius equation identify degradation pathways (e.g., hydrolysis of the sulfonamide bond). Stability is correlated with substituent effects (e.g., electron-withdrawing groups on the benzene ring) .

Q. What are the challenges in elucidating the exact molecular targets of this compound, and what methodologies can address these challenges?

Off-target interactions due to the compound’s promiscuity with sulfonamide-binding proteins complicate target identification. Chemoproteomics (activity-based protein profiling) and CRISPR-Cas9 knockout screens can prioritize targets. Affinity chromatography with immobilized compound derivatives isolates binding partners .

Q. How do structural modifications at the piperidine or benzenesulfonamide moieties affect the compound's pharmacological profile?

Substituting the piperidine’s methyl group with bulkier substituents (e.g., ethyl or cyclopropyl) alters blood-brain barrier penetration. Introducing electron-donating groups (e.g., methoxy) on the benzene ring enhances metabolic stability but may reduce enzyme inhibition potency. Comparative SAR studies using analogs with systematic substitutions guide optimization .

Q. What experimental approaches are used to determine the three-dimensional conformation of this compound in solution or solid state?

X-ray crystallography provides absolute stereochemistry in crystalline form. Nuclear Overhauser effect spectroscopy (NOESY) in solution-phase NMR reveals spatial proximity of protons (e.g., piperidine methyl to benzenesulfonamide groups). Cryo-electron microscopy (cryo-EM) is emerging for studying ligand-target complexes .

Q. What are the common functional group transformations observed in this compound under standard reaction conditions?

The sulfonamide group resists hydrolysis under acidic conditions but may undergo nucleophilic substitution at elevated temperatures. The ethoxy group is susceptible to demethylation under strong bases (e.g., BBr₃), while the piperidine ring can participate in N-alkylation or oxidation to N-oxide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。